molecular formula C21H24N2O3S B6562190 N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-63-0

N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide

Cat. No.: B6562190
CAS No.: 1091035-63-0
M. Wt: 384.5 g/mol
InChI Key: QHCWFOVWJNVHLM-UHFFFAOYSA-N
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Description

N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a complex organic compound characterized by its unique chemical structure This compound features a phenyl ring substituted with a methylsulfanyl group and an ethanediamide moiety linked to a phenyloxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds:

  • Step 1: Synthesis of 3-(methylsulfanyl)aniline

      Reagents: 3-nitroaniline, methylthiol

      Conditions: Reduction of 3-nitroaniline using a suitable reducing agent (e.g., iron powder in acidic medium) followed by methylation with methylthiol.

  • Step 2: Formation of 4-phenyloxan-4-ylmethanol

      Reagents: Phenol, epichlorohydrin

      Conditions: Reaction under basic conditions to form the oxirane ring, followed by ring-opening with phenol.

  • Step 3: Coupling Reaction

      Reagents: 3-(methylsulfanyl)aniline, 4-phenyloxan-4-ylmethanol, ethanediamide

      Conditions: Coupling of the intermediates under dehydrating conditions using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the amide groups.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Reduced amide derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: It can serve as a probe in biochemical assays to study protein-ligand interactions or cellular pathways.

    Industrial Applications: Potential use in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group and the ethanediamide moiety suggests potential interactions with thiol groups in proteins or nucleophilic sites in enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
  • N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenylthian-4-yl)methyl]ethanediamide
  • N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenylpyran-4-yl)methyl]ethanediamide

Uniqueness

Compared to similar compounds, N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide stands out due to the presence of the oxan ring, which can impart unique chemical and physical properties. This structural feature may enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-27-18-9-5-8-17(14-18)23-20(25)19(24)22-15-21(10-12-26-13-11-21)16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCWFOVWJNVHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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